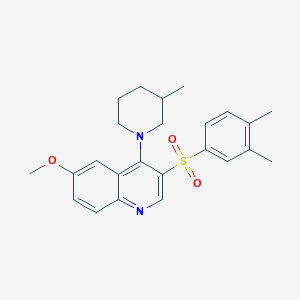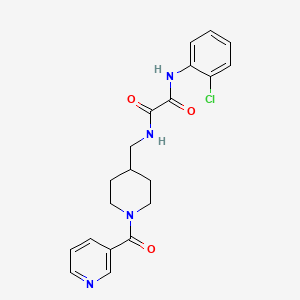![molecular formula C14H14N4O2 B2913375 (5-methylisoxazol-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903847-18-6](/img/structure/B2913375.png)
(5-methylisoxazol-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a methyl group at the 5-position. The compound also contains a cycloheptapyrimidine ring, which is a seven-membered ring with four carbon atoms and three nitrogen atoms. This ring appears to be substituted with an epimino group and a methanone group.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, compounds with similar structures are often synthesized through condensation reactions, cyclization reactions, or substitution reactions. The exact method would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole and cycloheptapyrimidine rings would likely make this compound aromatic, contributing to its stability. The exact structure would need to be determined through experimental methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isoxazole ring is known to participate in various reactions such as nucleophilic substitutions and additions. The cycloheptapyrimidine ring could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make this compound soluble in polar solvents. The exact properties would need to be determined through experimental testing.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Approaches : Research has delved into synthetic methodologies for compounds featuring isoxazole and pyrimidinone rings, indicating the chemical versatility and potential for modification of such compounds. For instance, studies have reported on the synthesis of amino-isoxazoles and pyrimidinone derivatives, highlighting the compounds' utility in various chemical transformations and their role as intermediates in synthesizing targeted molecular structures (Sobenina et al., 2005).
Biological Activities
- Antimicrobial and Anticancer Potential : Compounds with structural elements similar to the query compound have been evaluated for antimicrobial and anticancer activities. For example, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising results against various microbial strains and cancer cell lines, suggesting potential therapeutic applications of these molecules (Hafez et al., 2016).
Mechanistic Insights and Molecular Imaging
- Mechanistic Studies and Imaging : The exploration of molecular mechanisms and the development of imaging agents have also been a focus. For instance, the synthesis of certain compounds for imaging LRRK2 enzyme activity in Parkinson's disease highlights the potential of these molecules in neuroscientific research and diagnostic applications (Wang et al., 2017).
Drug Development and Formulation
- Formulation Development : Studies have also concentrated on the development of solution formulations to increase the in vivo exposure of poorly water-soluble compounds. This research is crucial for the pharmaceutical development process, aiming to enhance the bioavailability of potential therapeutic agents (Burton et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and its biological effects. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation. The exact hazards would need to be determined through safety testing.
Zukünftige Richtungen
Future research on this compound could involve exploring its potential uses, such as its potential as a drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties, its reactivity, and its safety profile.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, further studies and experimental data would be needed.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-4-12(17-20-8)14(19)18-9-2-3-13(18)10-6-15-7-16-11(10)5-9/h4,6-7,9,13H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDJVKYWHVDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

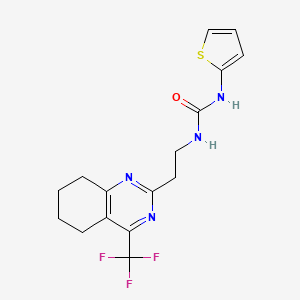
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)
![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)
![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)
![N-(4-ethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2913301.png)
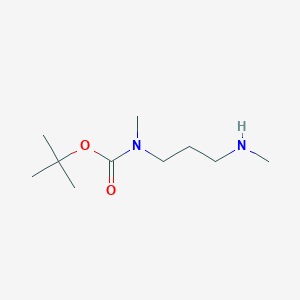
![1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B2913303.png)
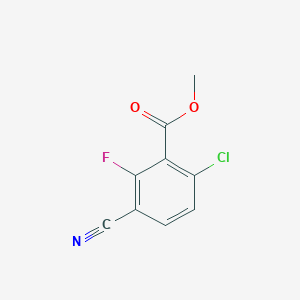
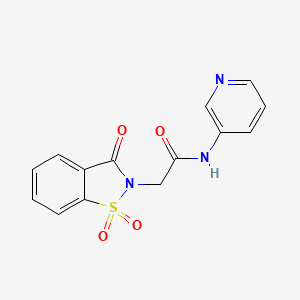
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2913309.png)
![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)
